![molecular formula C21H23N3O5S B2464873 N-[(5-methylfuran-2-yl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-92-1](/img/structure/B2464873.png)
N-[(5-methylfuran-2-yl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
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Description
The compound appears to contain several functional groups and rings, including a furan ring, a quinazolinone ring, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the quinazolinone ring are aromatic, which could contribute to the compound’s stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amide group could allow for hydrogen bonding, affecting its solubility and boiling point .Scientific Research Applications
Antimicrobial Activity
The novel compound N-[(5-methylfuran-2-yl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide, and its derivatives have been a subject of interest in scientific research due to their antimicrobial properties. For instance, derivatives of methylsulfanyl-triazoloquinazoline demonstrated significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and also against yeast and fungi like Candida albicans and Aspergillus niger (Al-Salahi et al., 2013). This highlights the potential of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Anti-inflammatory and Cytotoxic Effects
Research has also focused on the anti-inflammatory and cytotoxic effects of these compounds. A study conducted by Al-Salahi et al. (2013) on twenty-five 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives revealed promising cytotoxic effects against hepatocellular Hep-G2 and colon HCT-116 carcinoma cells, and a significant reduction in inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and prostaglandin E-2 (PGE-2) in bacterial lipopolysaccharide (LPS)-stimulated macrophages (Al-Salahi et al., 2013). These findings indicate the potential of N-[(5-methylfuran-2-yl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide derivatives as multifunctional pharmaceutical agents with both anticancer and anti-inflammatory capabilities.
Synthesis and Characterization
The chemical synthesis and characterization of these compounds are crucial for understanding their structure-activity relationships and optimizing their biological activities. Studies such as those conducted by Chern et al. (1988) and Al-Salahi & Geffken (2011) have developed methodologies for the synthesis of novel derivatives, providing a foundation for future research in this area (Chern et al., 1988); (Al-Salahi & Geffken, 2011). These studies are instrumental in advancing the field and opening new avenues for the application of these compounds in medicinal chemistry.
properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-13-6-7-14(29-13)11-22-19(25)5-3-2-4-8-24-20(26)15-9-17-18(28-12-27-17)10-16(15)23-21(24)30/h6-7,9-10H,2-5,8,11-12H2,1H3,(H,22,25)(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYPDFWIZFVCBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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